molecular formula C10H9ClO3 B15236942 7-Chloro-6-methoxychroman-4-one

7-Chloro-6-methoxychroman-4-one

Cat. No.: B15236942
M. Wt: 212.63 g/mol
InChI Key: CUOGFMBCQLIQIG-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxychroman-4-one is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxychroman-4-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-hydroxyacetophenone.

    Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 6th position.

    Chlorination: The methoxylated intermediate is then chlorinated to introduce the chlorine atom at the 7th position.

    Cyclization: The final step involves cyclization to form the chromanone ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxychroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

7-Chloro-6-methoxychroman-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound without the chlorine and methoxy substituents.

    6-Methoxychroman-4-one: Lacks the chlorine atom at the 7th position.

    7-Chlorochroman-4-one: Lacks the methoxy group at the 6th position.

Uniqueness

7-Chloro-6-methoxychroman-4-one is unique due to the combined presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

7-chloro-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3

InChI Key

CUOGFMBCQLIQIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CCO2)Cl

Origin of Product

United States

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